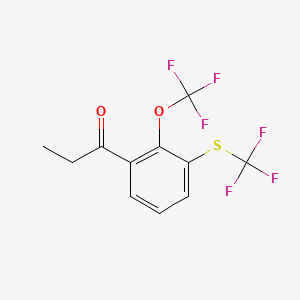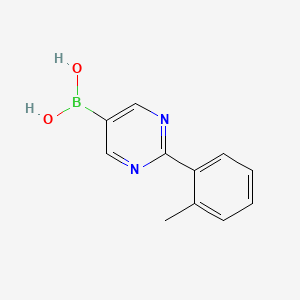![molecular formula C20H20N2O5S B14068993 1-Pyrrolidinecarboxylic acid,2-[[(4-carboxyphenyl)amino]carbonyl]-4-mercapto-, 1-(phenylmethyl)ester, (2S,4R)-](/img/structure/B14068993.png)
1-Pyrrolidinecarboxylic acid,2-[[(4-carboxyphenyl)amino]carbonyl]-4-mercapto-, 1-(phenylmethyl)ester, (2S,4R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Pyrrolidinecarboxylic acid,2-[[(4-carboxyphenyl)amino]carbonyl]-4-mercapto-, 1-(phenylmethyl)ester, (2S,4R)- is a complex organic compound with a unique structure that includes a pyrrolidine ring, a carboxyphenyl group, and a mercapto group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include continuous flow processes and the use of advanced purification techniques to ensure the final product meets industry standards .
Analyse Chemischer Reaktionen
Types of Reactions
1-Pyrrolidinecarboxylic acid,2-[[(4-carboxyphenyl)amino]carbonyl]-4-mercapto-, 1-(phenylmethyl)ester, (2S,4R)- undergoes various types of chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The carboxyphenyl group can be reduced to form corresponding alcohols or amines.
Substitution: The amino and mercapto groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The reaction conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the mercapto group can yield disulfides, while reduction of the carboxyphenyl group can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
1-Pyrrolidinecarboxylic acid,2-[[(4-carboxyphenyl)amino]carbonyl]-4-mercapto-, 1-(phenylmethyl)ester, (2S,4R)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand for receptor studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Wirkmechanismus
The mechanism of action of 1-Pyrrolidinecarboxylic acid,2-[[(4-carboxyphenyl)amino]carbonyl]-4-mercapto-, 1-(phenylmethyl)ester, (2S,4R)- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by acting as a ligand. The exact pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 1-Pyrrolidinecarboxylic acid,2-[[(4-carboxyphenyl)amino]carbonyl]-4-mercapto-, 1-(phenylmethyl)ester, (2S,4R)- include:
- 1-Pyrrolidinecarboxylic acid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-4-hydroxy-, phenylmethyl ester, (2S,4R)-
- 1-Pyrrolidinecarboxylic acid, 2-[[[(3-chloro-2-pyrazinyl)methyl]amino]carbonyl]-, phenylmethyl ester, (2S)- .
Uniqueness
What sets 1-Pyrrolidinecarboxylic acid,2-[[(4-carboxyphenyl)amino]carbonyl]-4-mercapto-, 1-(phenylmethyl)ester, (2S,4R)- apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and applications .
Eigenschaften
Molekularformel |
C20H20N2O5S |
|---|---|
Molekulargewicht |
400.4 g/mol |
IUPAC-Name |
4-[(1-phenylmethoxycarbonyl-4-sulfanylpyrrolidine-2-carbonyl)amino]benzoic acid |
InChI |
InChI=1S/C20H20N2O5S/c23-18(21-15-8-6-14(7-9-15)19(24)25)17-10-16(28)11-22(17)20(26)27-12-13-4-2-1-3-5-13/h1-9,16-17,28H,10-12H2,(H,21,23)(H,24,25) |
InChI-Schlüssel |
WCEHYMVIIWBNMP-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN(C1C(=O)NC2=CC=C(C=C2)C(=O)O)C(=O)OCC3=CC=CC=C3)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


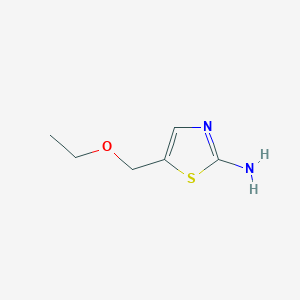

![2-(Chloromethyl)imidazo[1,2-a]pyridin-5-ol](/img/structure/B14068920.png)

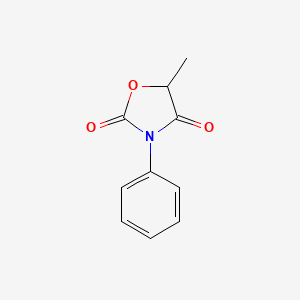
![2-Bromo-1-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-3,5-difluorobenzene](/img/structure/B14068934.png)
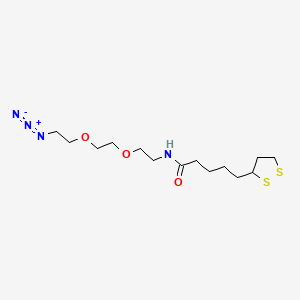
![4-Chloro-5,8-dihydro-6H-pyrano[3,4-d]pyrimidine](/img/structure/B14068964.png)
